molecular formula C17H18Na2O11S B560541 Vitamin CK3

Vitamin CK3

Cat. No.: B560541
M. Wt: 476.4 g/mol
InChI Key: RXNIARIYWPFYPK-NFAFUWKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vitamin CK3, also known as menadione, is a synthetic compound that belongs to the vitamin K family. It is chemically known as 2-methyl-1,4-naphthoquinone. Vitamin K is essential for the biosynthesis of prothrombin and other blood coagulation factors, and it plays a crucial role in bone tissue mineralization processes. Unlike its natural counterparts, Vitamin K1 (phylloquinone) and Vitamin K2 (menaquinone), this compound is not naturally occurring and is synthesized for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Oxidation of 2-methylnaphthalene: The primary industrial method for synthesizing Vitamin CK3 involves the noncatalytic oxidation of 2-methylnaphthalene using a chromium mixture.

    Diene Synthesis: Another method involves the diene synthesis from accessible substrates such as 2-methylphenol (o-cresol) and 2-methylaniline (o-toluidine) in the presence of Mo–V–P heteropoly acids.

    Electrolysis in Acid Medium: A more environmentally friendly method involves the electrolysis of methylnaphthalene in an acid medium containing cerium ions.

Industrial Production Methods

The industrial production of this compound primarily relies on the oxidation of 2-methylnaphthalene due to its efficiency and cost-effectiveness. this method is not environmentally friendly due to the production of toxic chromium compounds and other byproducts. Alternative methods, such as diene synthesis and electrolysis, are being explored to reduce environmental impact and improve yield.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant biological and chemical properties.

Mechanism of Action

Vitamin CK3 exerts its effects primarily through redox cycling. It undergoes reduction to form a semiquinone radical, which is then reoxidized to its quinone form by molecular oxygen. This process generates reactive oxygen species, including superoxide anion radicals and hydrogen peroxide, leading to oxidative stress and apoptosis in cells . The molecular targets involved include NF-κB, p53, c-Jun, and caspase-3, which play crucial roles in the apoptotic pathways .

Comparison with Similar Compounds

Vitamin CK3 is unique compared to other Vitamin K compounds due to its synthetic origin and specific applications:

Properties

InChI

InChI=1S/C11H10O5S.C6H8O6.2Na/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13;7-1-2(8)5-3(9)4(10)6(11)12-5;;/h2-5H,6H2,1H3,(H,14,15,16);2,5,7-10H,1H2;;/t;2-,5+;;/m.0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNIARIYWPFYPK-NFAFUWKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O.[Na].[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.[Na].[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Na2O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.